(S)-2-(ethylamino)butan-1-ol
Overview
Description
“3-(ethylamino)butan-1-ol” is a chemical compound with the molecular formula C6H15NO . It is also known as "3-(ethylamino)-1-butanol" .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(ethylamino)butan-1-ol” were not found, similar compounds like butan-1-ol can undergo various reactions, such as esterification .Scientific Research Applications
Solvation Studies
The study of solvation dynamics in binary solvent mixtures, like those involving butan-1-ol, provides insights into solute-solvent and solvent-solvent interactions. These interactions are critical for understanding the synergistic behavior in many binary mixtures, impacting the solvation of probes like Brooker's merocyanine (Bevilaqua, T., da Silva, D. C., & Machado, V., 2004).
Chiral Ionic Liquids
Research on chiral ionic liquids, such as those involving butan-2-ol, explores the chiral recognition process. The asymmetry induced in achiral cations by chiral molecules like butan-2-ol leads to a favorable environment for the alcohol in the heterochiral system, offering potential applications in stereoselective processes (Blasius, J., Zaby, P., Hollóczki, O., & Kirchner, B., 2021).
Analytical Chemistry
Butan-1-ol is utilized in spectrophotometric determination of copper in pharmaceutical and biological samples. The formation of stable complexes in an alkaline medium with butan-2-one oxime derivatives is key for sensitive and accurate copper measurement (Dalman, O., Tüfekçi, M., Nohut, S., Güner, S., & Karaböcek, S., 2002).
Synthesis of Chiral Compounds
(S)-3-Aminothiolane, a chiral building block, is synthesized from methioninol, which includes a butan-1-ol derivative. Such chiral building blocks have significant applications in asymmetric synthesis (Dehmlow, E., & Westerheide, R., 1992).
Liquid-Liquid Equilibria Studies
Research on liquid-liquid equilibria involving butan-1-ol helps in understanding molecular interactions in mixtures. This knowledge is crucial for developing separation processes and designing solvent systems (Pikkarainen, L., 1991).
Catalytic Reactions
Butan-1-ol and its derivatives play a role in catalytic reactions, as seen in the conversion of butan-2-ol over AgZr2(PO4)3. The catalytic activity and product distribution in such reactions are influenced by the reducibility of ions and oxygen concentration, providing insights into catalysis and reaction mechanisms (Arsalane, S., Ziyad, M., Coudurier, G., & Védrine, J., 1996).
Thermodynamics and Phase Behavior
Studies on thermodynamic properties of mixtures containing ionic liquids with butan-1-ol enhance the understanding of phase behavior and intermolecular interactions in diverse systems. This information is crucial for process design in chemical engineering and materials science (Heintz, A., Lehmann, J., Wertz, C., & Jacquemin, J., 2005).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(ethylamino)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTAVLCPOPFWKR-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654523 | |
Record name | (2S)-2-(Ethylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(ethylamino)butan-1-ol | |
CAS RN |
83728-78-3 | |
Record name | (2S)-2-(Ethylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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